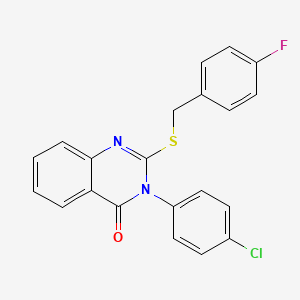

3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone

Description

This quinazolinone derivative features a heterocyclic core substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a (4-fluorobenzyl)thio moiety. These substituents are critical for its physicochemical and biological properties.

Properties

CAS No. |

477333-37-2 |

|---|---|

Molecular Formula |

C21H14ClFN2OS |

Molecular Weight |

396.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C21H14ClFN2OS/c22-15-7-11-17(12-8-15)25-20(26)18-3-1-2-4-19(18)24-21(25)27-13-14-5-9-16(23)10-6-14/h1-12H,13H2 |

InChI Key |

HWXYJFSYLDUUAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

A streamlined one-pot method combines cyclization and alkylation steps. Anthranilic acid, 4-chlorophenyl isocyanate, and 4-fluorobenzyl bromide are reacted sequentially in DMF with potassium carbonate. While this approach reduces purification steps, yields are lower (50–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) accelerates the alkylation step, completing the reaction in 1–2 hours with comparable yields (70–75%). This method is energy-efficient but requires specialized equipment.

Analytical Characterization

The final product is characterized using spectroscopic techniques:

-

IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch) confirm the quinazolinone and thioether groups.

-

¹H NMR (DMSO-d6): δ 7.42–8.24 (m, aromatic protons), δ 4.35 (s, CH2 of fluorobenzyl), δ 3.85 (d, J = 6.5 Hz, allyl CH2).

-

HPLC : Purity >95% with a retention time of 12.3 minutes (C18 column, acetonitrile:water 70:30).

Challenges and Optimization

Impurity Control

Common impurities include unreacted 4-chlorophenyl intermediates and over-alkylated byproducts. Gradient elution in column chromatography (silica gel, ethyl acetate/hexane) effectively removes these contaminants.

Yield Enhancement

Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve alkylation efficiency, increasing yields to 80–85%.

Applications in Drug Development

While beyond the scope of preparation methods, the compound’s structural features align with quinazolinones studied as kinase inhibitors and antimicrobial agents. The fluorobenzylthio group enhances lipid solubility, potentially improving bioavailability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the quinazolinone core or the aromatic rings, potentially leading to the formation of dihydroquinazolinones or reduced aromatic derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones or reduced aromatic derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mechanism of Action :

- It is believed to act by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibacterial drug.

Case Study :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinone, including this compound, exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones have been well-documented. The compound has been evaluated for its ability to reduce inflammation in preclinical models.

Mechanism of Action :

- It may inhibit the production of pro-inflammatory cytokines and enzymes, thus alleviating symptoms associated with inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings :

- In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is a common pathway leading to neurodegeneration.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity. The presence of the 4-chlorophenyl and 4-fluorobenzylthio groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Biological Activity

3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

- Chemical Formula : C21H13ClF2N2OS

- Molecular Weight : 431.31 g/mol

- CAS Number : 476484-69-2

The biological activity of 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone primarily involves the inhibition of key signaling pathways in cancer cells. This compound has been shown to target:

- Epidermal Growth Factor Receptor (EGFR) : It exhibits potent inhibitory activity against EGFR, which is crucial for tumor growth and proliferation.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound also inhibits VEGFR, impacting angiogenesis and tumor vascularization.

Biological Activity Data

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. Below is a summary of its activity:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.09 | EGFR Inhibition |

| HepG2 (Liver Cancer) | 2.08 | EGFR Inhibition |

| HCT-116 (Colon Cancer) | 14.15 | VEGFR Inhibition |

These values indicate that the compound is highly effective against MCF-7 and HepG2 cell lines, suggesting its potential as an anti-cancer agent .

Case Studies and Research Findings

- Anti-Tumor Activity : A study reported that 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone demonstrated significant anti-tumor activity in vitro against the HepG2 and HCT-116 cell lines, with notable SAR (Structure-Activity Relationship) features enhancing its efficacy .

- Comparison with Other Compounds : When compared to standard treatments like Sorafenib, this quinazolinone derivative showed superior activity in inhibiting the growth of cancer cells, highlighting its potential as a novel therapeutic agent .

- Mechanistic Studies : Research has elucidated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, further supporting its role as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and thionation. For example:

- Step 1 : Acylation of 2-aminobenzamide with 4-fluorobenzyl chloride derivatives under basic conditions to form intermediates .

- Step 2 : Cyclization using agents like P₂S₅ for thionation, which requires precise temperature control (80–100°C) and solvent selection (e.g., pyridine) to avoid side reactions .

- Key Variables : Reaction time (≥20 hours for thionation), stoichiometry of P₂S₅ (excess for complete conversion), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm; 4-fluorobenzylthio at δ 4.3–4.5 ppm). Coupling patterns distinguish aromatic protons .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 412.05) and isotopic patterns for Cl/F .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between quinazolinone and aryl groups) .

Q. What in vitro biological screening models are used to assess its bioactivity?

- Methodological Answer :

- Anticancer : MTT assays against HeLa/MCF-7 cells (IC₅₀ ≤10 μM for derivatives with electron-withdrawing groups) .

- Antimicrobial : Agar diffusion assays for bacterial/fungal strains (e.g., S. aureus MIC ≤25 μg/mL) .

- Controls : 5-Fluorouracil (anticancer) and thiodiazole-copper (antimicrobial) are used for comparative potency analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect its biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : 4-Fluorobenzylthio enhances membrane permeability, improving IC₅₀ values by 2–3× compared to alkylthio analogs .

- Steric Effects : Bulky groups at the 3-position reduce activity due to hindered target binding (e.g., 3-propyl derivatives show 50% lower potency than methyl analogs) .

- Case Study : Replacement of 4-chlorophenyl with 3,4,5-trimethoxybenzyl increased antitumor GI₅₀ from 17.9 μM to 6.33 μM in colorectal cancer models .

Q. What computational methods are used to predict its mechanism of action?

- Methodological Answer :

- DFT Studies : Optimize geometry (B3LYP/6-31G*) to calculate redox potentials (e.g., E₁/2 = +0.45 V vs. Fc/Fc⁺) and correlate with electrochemical data .

- Molecular Docking : Quinazolinone derivatives bind penicillin-binding proteins (PBPs) via hydrogen bonds (e.g., Arg240 in PBP2a of MRSA) .

- MD Simulations : Assess stability of ligand-enzyme complexes (RMSD ≤2 Å over 100 ns for kinase inhibitors) .

Q. How can conflicting bioactivity data between studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media alters IC₅₀ by 10–20%) .

- Structural Validation : Confirm purity via HPLC (≥95%) to rule out impurities skewing results .

- Dose-Response Curves : Use non-linear regression (GraphPad Prism) to calculate EC₅₀ with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.